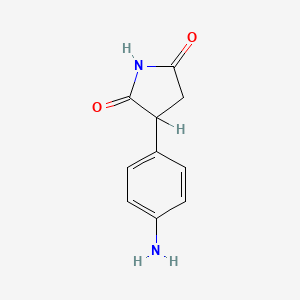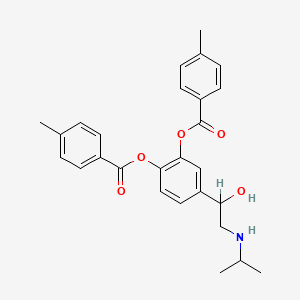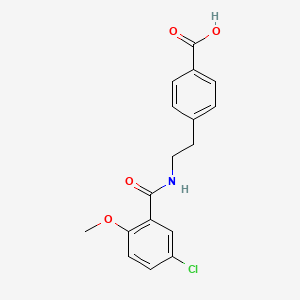
Meglitinide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meglitinides are a class of oral antidiabetic agents used to manage type 2 diabetes mellitus. They function as insulin secretagogues, stimulating the release of insulin from pancreatic beta cells. This class includes drugs such as repaglinide, nateglinide, and mitiglinide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Meglitinides are synthesized through a series of chemical reactions involving the formation of benzoic acid derivatives. The synthesis typically involves the following steps:
Formation of the Core Structure: The core structure of meglitinides is synthesized through a series of condensation reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the pharmacological properties of the compound.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of meglitinides involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Procurement: High-quality raw materials are sourced to ensure the consistency of the final product.
Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Meglitinides undergo various chemical reactions, including:
Oxidation: Meglitinides can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert meglitinides into their reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups on the meglitinide molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of meglitinides with modified pharmacological properties .
Aplicaciones Científicas De Investigación
Meglitinides have a wide range of scientific research applications, including:
Chemistry: Meglitinides are used as model compounds in the study of insulin secretagogues and their mechanisms of action.
Biology: Research on meglitinides helps in understanding the regulation of insulin secretion and the role of pancreatic beta cells.
Medicine: Meglitinides are extensively studied for their therapeutic potential in managing type 2 diabetes mellitus.
Industry: The pharmaceutical industry utilizes meglitinides in the development of new antidiabetic drugs .
Mecanismo De Acción
Meglitinides exert their effects by binding to adenosine triphosphate-dependent potassium channels on the cell membrane of pancreatic beta cells. This binding leads to the closure of these channels, causing an increase in intracellular potassium concentration. The resulting depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the fusion of insulin granules with the cell membrane, resulting in the secretion of insulin .
Comparación Con Compuestos Similares
Meglitinides are often compared with other insulin secretagogues, such as sulfonylureas. While both classes stimulate insulin release, meglitinides have a faster onset and shorter duration of action compared to sulfonylureas. This makes meglitinides particularly useful for controlling postprandial blood glucose levels. Similar compounds include:
Sulfonylureas: Such as glibenclamide and glimepiride.
Dipeptidyl Peptidase-4 Inhibitors: Such as sitagliptin and saxagliptin.
Glucagon-Like Peptide-1 Receptor Agonists: Such as exenatide and liraglutide
Meglitinides’ unique pharmacokinetic profile and mechanism of action make them a valuable option in the management of type 2 diabetes mellitus.
Propiedades
Número CAS |
54870-28-9 |
|---|---|
Fórmula molecular |
C17H16ClNO4 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzoic acid |
InChI |
InChI=1S/C17H16ClNO4/c1-23-15-7-6-13(18)10-14(15)16(20)19-9-8-11-2-4-12(5-3-11)17(21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H,21,22) |
Clave InChI |
SWLAMJPTOQZTAE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O |
| 54870-28-9 | |
Sinónimos |
4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzoic acid HB 699 meglitinide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


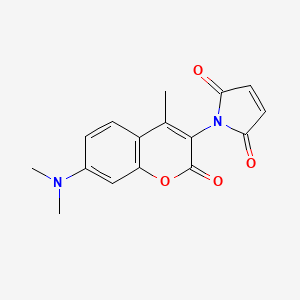
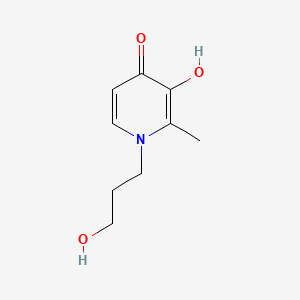

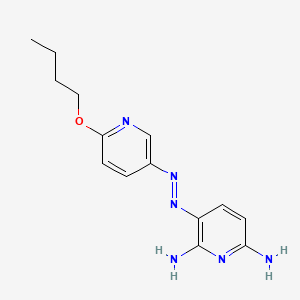
![8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1210946.png)


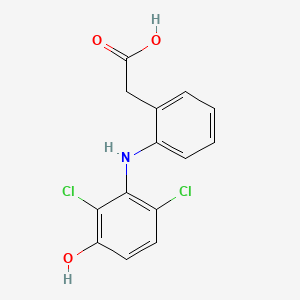

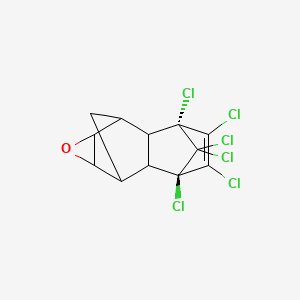
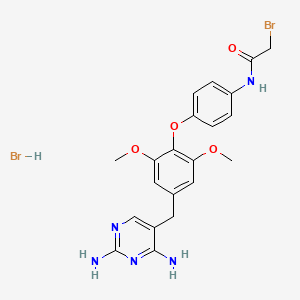
![(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1210960.png)
